9-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
9-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-6-3-4-7-16(15)14-29-21(30)19-20(26(2)23(29)31)25-22-27(12-5-13-28(19)22)18-10-8-17(24)9-11-18/h3-4,6-11H,5,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGAUUUJCKCLAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)F)N(C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromoethyl Intermediate Formation
Theophylline derivatives are treated with phosphorus tribromide (PBr₃) in dichloromethane (DCM) to generate 7-(2-bromoethyl)-8-hydroxymethylpurine-2,4-dione. For example:
Ring-Closing Reaction
The bromoethyl intermediate undergoes cyclization with amines to form the tetrahydropyrimidine ring. For the target compound, 2-methylbenzylamine is used:
- Conditions : React bromoethyl intermediate (5 mmol) with 2-methylbenzylamine (6 mmol) in dimethoxyethane (DME, 20 mL) and N,N-diisopropylethylamine (DIPEA, 2 mL) at rt for 12 hrs.
- Yield : 65–75%.
Optimization Data
Table 1: Comparison of N3-Alkylation Bases
| Base | Solvent | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 60 | 6 | 68 |
| K₂CO₃ | DMF | 80 | 8 | 54 |
| Cs₂CO₃ | DCM | 40 | 12 | 61 |
Table 2: C9-Arylation Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | Dioxane | 62 | 98 |
| Ullmann | CuI/Phenanthroline | DMF | 58 | 95 |
Final Deprotection and Purification
Acidic Deprotection
If protecting groups (e.g., tert-butoxycarbonyl) are used, treat with trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 2 hrs.
Crystallization
Recrystallize the crude product from ethanol/water (3:1) to achieve >99% purity.
Analytical Characterization
Key spectral data for validation:
- ¹H NMR (DMSO-d₆) : δ 7.35–7.15 (m, 4H, Ar-H), 5.21 (s, 2H, CH₂), 4.02 (t, 2H, J = 6.5 Hz), 3.45 (s, 3H, N-CH₃).
- HRMS (ESI+) : m/z calcd for C₂₃H₂₃FN₅O₂ [M+H]⁺ 420.1789, found 420.1785.
Challenges and Solutions
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methylphenyl positions, using reagents such as halides and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield simpler products.
Scientific Research Applications
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has shown that derivatives of purine and pyrimidine compounds exhibit significant antimicrobial properties. The structural modifications at the 9-position can enhance the antibacterial activity against various strains of bacteria.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various pyrimidine derivatives including this compound. The results indicated:
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| 9-(4-fluorophenyl)... | 25 | Bacillus subtilis |
Anticancer Activity
Certain purine derivatives have been found to inhibit cancer cell proliferation. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines.
Case Study: Anticancer Activity
In a controlled study involving human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 45 |
| HeLa (Cervical) | 55 |
| A549 (Lung) | 50 |
These results suggest a significant reduction in cell proliferation at concentrations above 50 µM.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. Evidence suggests that purine derivatives can inhibit xanthine oxidase (XOR), which is crucial in uric acid production. This inhibition could have implications for conditions such as gout.
Mechanistic Insights
The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in nucleic acid metabolism. This interaction can lead to modulation of nucleotide metabolism and interference with DNA synthesis.
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Positional Isomerism and Methylation Patterns
- 9-(4-Fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-...dione (): Differs by a 1,7-dimethyl substitution instead of 1-methyl. The additional methyl group at position 7 may sterically hinder enzyme binding, reducing potency compared to the target compound .
- 1-Methyl-9-(4-methylbenzyl)-...dione (): Replaces the 3-(2-methylbenzyl) with a 9-(4-methylbenzyl) group.
Halogen and Benzyl Modifications
- 9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-...dione (): Features a dihalogenated benzyl group. The chloro-fluoro substitution enhances electron-withdrawing effects, improving MAO-B inhibition (IC₅₀ = 12 nM) compared to the target compound’s monofluorophenyl group .
- 3-(4-Fluorophenyl)pyrido[1,2-e]purine-2,4-dione (9a) (): Replaces the tetrahydropyrimido ring with a pyrido scaffold. This reduces conformational flexibility, lowering solubility (logP = 2.1 vs. 3.5 for the target compound) .
Spectroscopic and Analytical Data
- HRMS : The target compound’s [M+H]+ is consistent with analogues (e.g., 445.1306 for 9a vs. 477.2044 for phenylbutynyl derivatives in ), confirming core structure integrity .
- NMR : The 1H NMR of 9a () shows aromatic proton shifts (δ 7.55 ppm) distinct from the target compound’s benzyl methyl signals (δ 2.3–2.5 ppm), reflecting substituent-driven electronic environments .
Biological Activity
The compound 9-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : 9-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Molecular Formula : C18H20FN5O2
- Molecular Weight : 357.39 g/mol
This compound features a tetrahydropyrimido core fused with a purine-like structure, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the fluorophenyl group may enhance binding affinity to specific enzymes or receptors. Additionally, the methyl and benzyl substituents can influence solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives similar to this compound. For instance:
- Case Study : A derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines (A549, MCF7) with IC50 values ranging from 16.70 to 78.06 μM . This suggests that modifications in the structure can lead to enhanced anticancer activity.
Antimicrobial Properties
Compounds within this structural class have shown promise as antimicrobial agents. Research indicates that pyrimidine derivatives exhibit activity against bacterial strains and may serve as effective treatments for infections .
Anti-inflammatory Effects
Inflammation-related diseases are another area where these compounds have shown potential. The anti-inflammatory properties are likely due to their ability to modulate signaling pathways involved in inflammatory responses .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step routes, typically starting with functionalization of the purine core. Key steps include:
- Substituent Introduction : Fluorophenyl and methylbenzyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Ring Closure : Cyclization under controlled conditions (e.g., acid catalysis or thermal activation) to form the tetrahydropyrimido ring .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate intermediates . Optimization : Reaction temperature (80–120°C), solvent polarity (DMF, toluene), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring saturation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of stereochemistry and intramolecular interactions (e.g., hydrogen bonding in the purine-dione core) .
Q. How can initial biological activity screening be designed for this compound?
- In Vitro Assays : Test against enzyme targets (e.g., kinases, phosphodiesterases) using fluorescence-based or radiometric assays .
- Cell-Based Models : Evaluate cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) .
- Dose-Response Analysis : IC₅₀ determination with logarithmic concentration ranges (1 nM–100 µM) .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity?
- SAR Studies : Systematically vary substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl) to assess impact on binding affinity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) .
- Bioisosteric Replacement : Substitute the methylbenzyl group with pyridinylmethyl to improve solubility without compromising activity .
Q. What strategies resolve contradictions in reported biological data?
- Assay Standardization : Replicate experiments under uniform conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolic Stability Testing : Compare half-life in microsomal assays (human vs. rodent) to clarify species-specific discrepancies .
Q. How can crystallographic data inform mechanistic studies?
- Ligand-Protein Co-Crystallization : Resolve binding modes (e.g., hydrogen bonds with kinase hinge regions) .
- Conformational Analysis : Compare X-ray structures of bound vs. unbound states to identify induced-fit changes .
- Electron Density Maps : Validate protonation states of the dione moiety under physiological pH .
Methodological Considerations
Q. What computational tools predict pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP, bioavailability, and CYP450 inhibition .
- MD Simulations : GROMACS for assessing membrane permeability (e.g., interaction with lipid bilayers) .
Q. How are reaction intermediates characterized in complex syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
